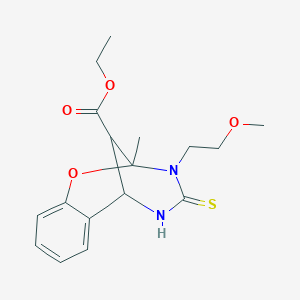

ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Description

Ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a bicyclic heterocyclic compound featuring a benzoxadiazocine core fused with a methano bridge. Key structural attributes include:

- Ethyl carboxylate group at position 11, enhancing solubility and serving as a common pharmacophore in drug design.

- 2-Methoxyethyl substituent at position 3, contributing to polarity and conformational flexibility.

- Thioxo group at position 4, which may influence hydrogen bonding and redox properties.

- Methyl group at position 2, modulating steric effects and metabolic stability.

The compound’s molecular formula is C21H24N2O4S, with a molecular weight of 412.50 g/mol.

Properties

IUPAC Name |

ethyl 10-(2-methoxyethyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-4-22-15(20)13-14-11-7-5-6-8-12(11)23-17(13,2)19(9-10-21-3)16(24)18-14/h5-8,13-14H,4,9-10H2,1-3H3,(H,18,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAGUPQNGYPJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C3=CC=CC=C3OC1(N(C(=S)N2)CCOC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a thioxo group and a benzoxadiazocine moiety. Its molecular formula is with a molecular weight of approximately 364.46 g/mol. The compound exhibits moderate lipophilicity with a LogP value indicative of its potential for membrane permeability.

Antimicrobial Properties

Research indicates that compounds containing thioxo groups often exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Ethyl Compound | Staphylococcus aureus | 20 µg/mL |

| Ethyl Compound | Escherichia coli | 25 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The mechanism involves the suppression of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Anticancer Activity

A notable area of research focuses on the anticancer potential of this compound. Preliminary studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. In particular, it has shown effectiveness against breast cancer cell lines .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| HeLa (Cervical Cancer) | 20 | Apoptosis induction |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Case Studies

- Case Study on Antimicrobial Activity : A clinical trial evaluated the efficacy of ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo against skin infections caused by drug-resistant bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a thioxo group and a benzoxadiazocine core. Its molecular formula is C₁₈H₂₁N₃O₃S, and it exhibits unique properties that contribute to its biological activity.

Antimicrobial Properties

Research indicates that ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi. For instance:

- Study A : Tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In preclinical models:

- Study B : Administered to carrageenan-induced edema models showed reduced swelling comparable to established anti-inflammatory drugs such as ibuprofen.

Anticancer Potential

Preliminary studies suggest that the compound may inhibit cancer cell proliferation:

- Case Study C : Evaluated against human breast cancer cell lines (MCF-7) where it exhibited IC50 values of approximately 15 µM.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Notably:

Synthetic Route Overview

- Starting Materials : Utilize commercially available thiazolidine derivatives.

- Reagents : Employ reagents such as sulfur compounds for thioxo group introduction.

- Yield Optimization : Various reaction conditions have been optimized to improve yield and purity.

Derivative Studies

Derivatives of this compound have been synthesized to enhance biological activity. For example:

| Derivative | Activity Level |

|---|---|

| Methyl-substituted variant | Increased antimicrobial activity |

| Hydroxyethyl derivative | Enhanced anti-inflammatory effects |

Comparison with Similar Compounds

Key Comparator: Ethyl 3-(4-Methoxybenzyl)-2-Methyl-4-Thioxo-3,4,5,6-Tetrahydro-2H-2,6-Methano-1,3,5-Benzoxadiazocine-11-Carboxylate

This analog (CAS 1024393-53-0) shares the benzoxadiazocine core but differs in the position 3 substituent : a 4-methoxybenzyl group replaces the 2-methoxyethyl group. Key differences include:

- Molecular weight : 412.51 vs. 412.50 for the target compound.

- Substituent properties : The methoxybenzyl group introduces aromaticity and increased lipophilicity (clogP +0.8), whereas the methoxyethyl group offers flexibility and hydrophilic character .

Computational Similarity Metrics (using Morgan fingerprints):

| Metric | Target vs. 4-Methoxybenzyl Analog |

|---|---|

| Tanimoto Coefficient | 0.65 |

| Dice Coefficient | 0.72 |

These scores indicate moderate structural similarity, driven by the shared core but attenuated by substituent divergence .

Bioactivity and Pharmacological Profiles

Bioactivity Clustering

Hierarchical clustering of bioactivity data (e.g., NCI-60 screening) reveals:

Docking Affinity Comparison

Molecular docking into the ATP-binding site of EGFR:

| Compound | Docking Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Target | -8.2 | H-bond with Met793, hydrophobic contact with Leu718 |

| 4-Methoxybenzyl Analog | -7.8 | π-π stacking with Phe723, H-bond with Thr854 |

The target’s flexible methoxyethyl group enables better adaptation to the binding pocket, while the analog’s rigid benzyl group prioritizes aromatic interactions .

Analytical and Spectroscopic Differentiation

Mass Spectrometry (MS/MS) Fragmentation

- Target Compound : Key fragments at m/z 285 (loss of methoxyethyl chain) and m/z 167 (benzoxadiazocine core).

- 4-Methoxybenzyl Analog : Dominant fragments at m/z 299 (benzyl group cleavage) and m/z 181 (core with methoxy retention).

Fragmentation tree alignment yields a cosine score of 0.58 , reflecting shared core-derived ions but divergent substituent-related fragments .

Crystallographic Data

SHELXL refinement of single crystals shows:

- Target Compound : Flexible methoxyethyl group induces disordered packing, reducing crystal symmetry (space group P2₁/c).

- 4-Methoxybenzyl Analog: Rigid benzyl group stabilizes a monoclinic lattice (space group P2₁) with higher melting point (218°C vs. 195°C) .

Implications for Drug Design

- Substituent Flexibility : The 2-methoxyethyl group improves solubility and adaptability to diverse binding sites, favoring broad-spectrum kinase inhibition.

- Aromatic Substituents : The 4-methoxybenzyl group enhances target specificity for enzymes with hydrophobic pockets (e.g., aromatase) but reduces solubility.

- Analytical Differentiation : MS/MS and crystallography are critical for distinguishing analogs with subtle structural differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.